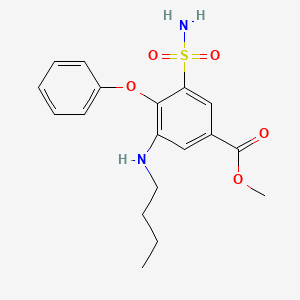
Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a by-product from the research and development synthesis towards Bumetanide Lactose Adduct Impurity, which is related to Bumetanide, a diuretic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF 1715 is synthesized through a series of chemical reactions involving the starting materials phenol, formaldehyde, and other reagents. The synthesis involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges . The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of PF 1715.
Industrial Production Methods
The industrial production of PF 1715 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired compound. The use of advanced techniques like three-dimensional templating methods can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
PF 1715 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of PF 1715 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of PF 1715 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
PF 1715 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of PF 1715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
PF 1715 can be compared with other similar compounds, such as:
Bumetanide: A diuretic with a similar chemical structure.
Furosemide: Another diuretic with a different chemical structure but similar pharmacological effects.
Torsemide: A diuretic with a different chemical structure and longer duration of action.
The uniqueness of PF 1715 lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H22N2O5S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23) |
InChI-Schlüssel |
KXIDZTLANKUQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















